![molecular formula C10H15NO B1623958 [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime CAS No. 2051-55-0](/img/structure/B1623958.png)

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

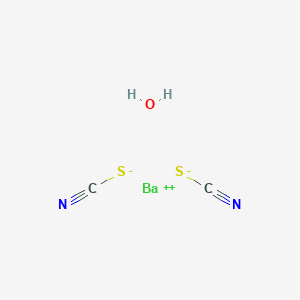

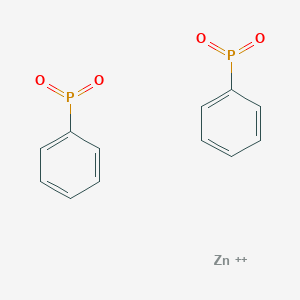

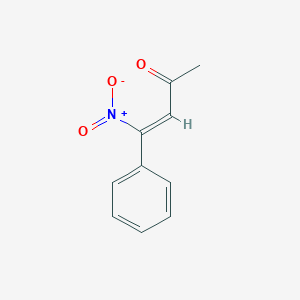

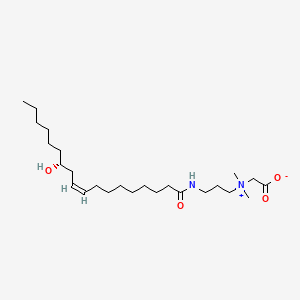

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.2322 . It is also known by its CAS Registry Number, 2051-55-0 .

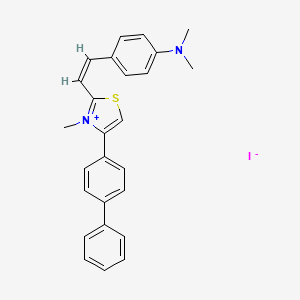

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis

This compound has a boiling point of 279ºC at 760mmHg . The compound undergoes phase changes at certain temperatures. It has a fusion temperature of 365.10 K and an enthalpy of sublimation of 102 ± 5 kJ/mol at 334 K . The enthalpy of fusion is 17.020 kJ/mol at 365.1 K .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

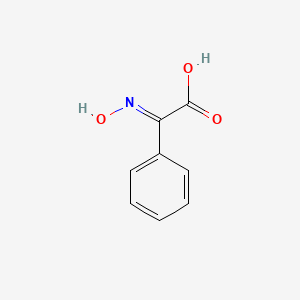

- Oximes, including variants similar to S-(E)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime, are essential in the synthesis of various compounds. For instance, oximes are crucial for producing ε-caprolactam, a monomer used in the nylon-6 industry. The research by Lorenzo, Romero, and Santos (2016) explored the oximation of cyclohexanone with hydroxylammonium sulfate, focusing on the effects of pH, reagent concentration, and temperature on the reaction rate, providing insights into the optimization of such processes (Lorenzo, Romero, & Santos, 2016).

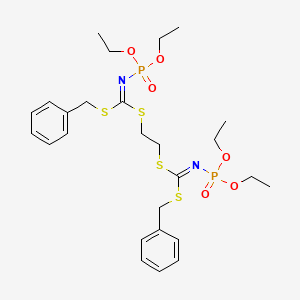

Structural Analysis

- The study of the structure of salts of β-dione dioximes, including those related to the target compound, reveals insights into the enamine forms of oximes and their structural characteristics. Iwakura, Uno, and Haga (1970) performed an analysis that suggested the enamine structure based on NMR and IR spectra (Iwakura, Uno, & Haga, 1970).

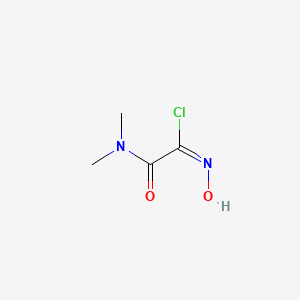

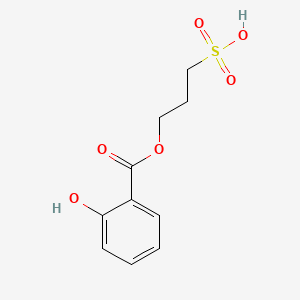

Chemical Reactions and Properties

- Oximes undergo various chemical transformations, such as the Beckmann rearrangement, which is a pathway to industrially significant compounds like ε-caprolactam. Research on regioselective synthesis of E-oximes catalyzed by ferric chloride under solvent-free conditions by Eshghi and Hassankhani (2005) contributes to the understanding of oxime chemistry, highlighting efficient methods for oxime synthesis and isomer separation (Eshghi & Hassankhani, 2005).

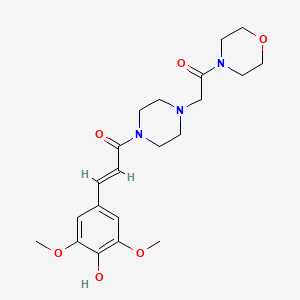

Advanced Materials and Applications

- The nucleophilicity of oximes, including studies on their addition to nitrilium closo-decaborate clusters, illustrates their reactivity and potential in synthesizing novel organometallic compounds. Bolotin et al. (2016) explored the reactivity of various oximes with nitrilium closo-decaborate clusters, providing valuable data on the kinetics and mechanisms of these reactions (Bolotin et al., 2016).

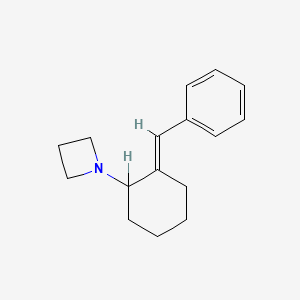

Molecular Structure and Conformation

- The study on the conformational aspects of cyclohexanone oxime derivatives, such as S-(E)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime, contributes to understanding the structural preferences and stability of these compounds. For example, research on 3-hydroxyimino-1-methyl-5-phenylcyclohexane-1-carbonitrile by Thiruvalluvar et al. (2007) sheds light on the chair conformation of the cyclohexane ring and the orientation of substituents, which are stabilized by intermolecular and intramolecular interactions (Thiruvalluvar et al., 2007).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime involves the conversion of 2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one to the oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the oxime product" ] } | |

| 2051-55-0 | |

Fórmula molecular |

C10H15NO |

Peso molecular |

165.23 g/mol |

Nombre IUPAC |

N-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]hydroxylamine |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/t9-/m0/s1 |

Clave InChI |

JOAADLZWSUDMHZ-VIFPVBQESA-N |

SMILES isomérico |

CC1=CC[C@@H](CC1=NO)C(=C)C |

SMILES |

CC1=CCC(CC1=NO)C(=C)C |

SMILES canónico |

CC1=CCC(CC1=NO)C(=C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.